molecular formula C11H15FN2 B3138452 (S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine CAS No. 457098-00-9

(S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine

Cat. No.: B3138452
CAS No.: 457098-00-9
M. Wt: 194.25 g/mol
InChI Key: XQBNUZCWBALDMP-NSHDSACASA-N
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Description

(S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of a fluorobenzyl group attached to a pyrrolidine ring

Scientific Research Applications

(S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Future Directions

For more detailed information, refer to relevant scientific literature . Researchers should continue to explore this compound’s properties and applications to unlock its full potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and 4-fluorobenzyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The (S)-pyrrolidine is reacted with 4-fluorobenzyl chloride in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of (S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. The compound may act as an inhibitor or agonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-Chlorobenzyl)pyrrolidin-3-amine
  • (S)-1-(4-Methylbenzyl)pyrrolidin-3-amine
  • (S)-1-(4-Methoxybenzyl)pyrrolidin-3-amine

Uniqueness

(S)-1-(4-Fluorobenzyl)pyrrolidin-3-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s metabolic stability and binding affinity compared to its analogs.

Properties

IUPAC Name

(3S)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14/h1-4,11H,5-8,13H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBNUZCWBALDMP-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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